Hispidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

what is hispidin polyphenol structure

Core Structure and Key Derivatives

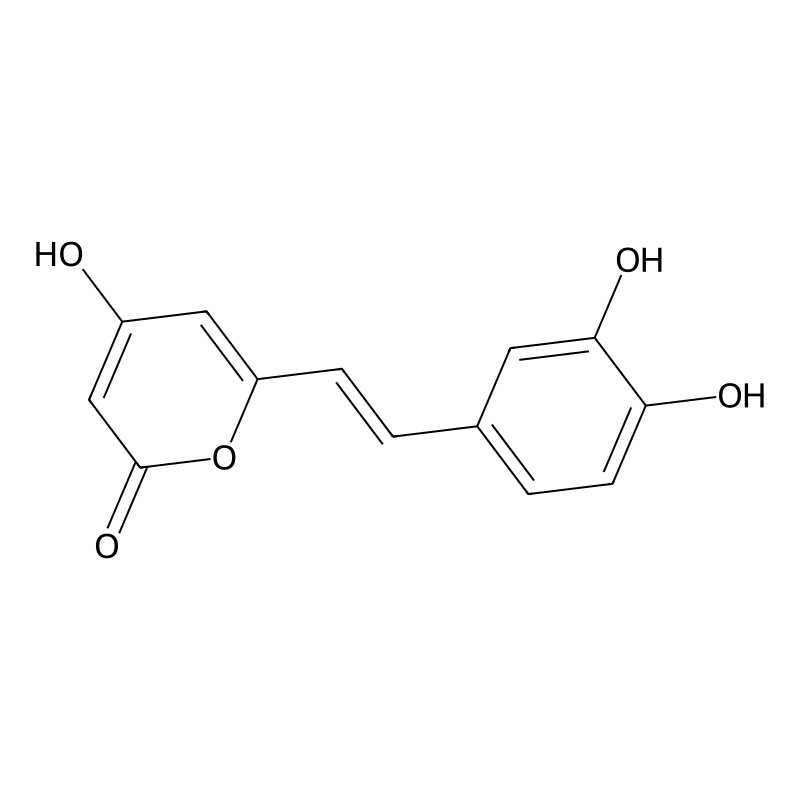

Hispidin polyphenols share a common core moiety, 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, which is characterized by a pyrone ring linked to a catechol group (3,4-dihydroxyphenyl) via a styryl double bond [1] [2]. This structure features extensive conjugation and multiple hydroxyl groups, contributing to their potent antioxidant properties [1].

The following table lists some notable this compound derivatives and their sources:

| Compound Name | Natural Source (Genus) | Brief Description / Significance |

|---|---|---|

| This compound | Phellinus [2] [3], Inonotus [1] [2], Sanghuangporus [1] | Core precursor; antioxidant, PKC inhibitor [4]. |

| Phelligridins | Phellinus [1] [5] | Class of dimers/oligomers; radical-scavenging activity [5]. Example: Phelligridin D [5]. |

| Hypholomine B | Sanghuangporus [1] | A this compound derivative induced by methyl jasmonate (MeJa) [1]. |

| 3,14'-Bihispidinyl | Sanghuangporus [1] | A dimeric this compound compound induced by MeJa [1]. |

Quantitative Bioactivity Data

This compound and its derivatives exhibit a range of biological activities by interacting with specific molecular targets. The table below summarizes key experimental data for this compound itself.

| Assay/Model | Effect / Activity Observed | Reference / Experimental Context |

|---|---|---|

| In Vitro Enzyme Inhibition | ||

| Protein Kinase Cβ (PKCβ) | IC₅₀ = 2 μM [4] | Potent inhibition [4]. |

| Beta-secretase (BACE1) | IC₅₀ = 4.9 μM [4] | Target for anti-dementia therapies [4]. |

| Prolyl Endopeptidase (PE) | IC₅₀ = 16 μM [4] | Another target for cognitive disorders [4]. |

| Cellular Antioxidant Activity | ||

| DPPH Radical Scavenging | ~55% scavenging at 30 μM [6] | Assay in MIN6N β-cells; dose-dependent effect [6]. |

| Intracellular ROS Scavenging | ~55% reduction at 30 μM [6] | In hydrogen peroxide-treated pancreatic β-cells [6]. |

| Anti-cancer Cell Proliferation | ||

| HepG2 Liver Cancer Cells | 55.32% inhibition at 200 μg/mL (extract) [7] | Ethanol extract of mutant P. baumii A67 (high this compound content) [7]. |

| K562 Leukemia Cells | 60.27% inhibition at 200 μg/mL (extract) [7] | Ethanol extract of mutant P. baumii A67 [7]. |

Production and Biosynthesis

Producing this compound polyphenols from wild mushrooms is challenging due to their slow growth. Submerged cultivation of fungal mycelia is a promising alternative, and research focuses on optimizing yield through specific elicitors [1].

- Elicitors in Submerged Culture: Adding linoleic acid (LA) and linolenic acid (ALA) to cultures of Sanghuangporus vaninii promotes both mycelial growth and the production of this compound, phellinstatin, and pinnilidine derivatives [1]. In contrast, methyl jasmonate (MeJa) inhibits mycelial growth but stimulates the production of different derivatives like hypholomine B and 3,14'-bihispidinyl, which show high free radical scavenging capacity [1].

- Biosynthesis Pathway: this compound is derived from the phenylpropanoid pathway [1] [7]. A key biosynthetic step, as studied in Phellinus igniarius, involves the condensation of the precursor tricetolatone (4-hydroxy-6-methyl-2-pyrone) with a caffeic acid-derived unit (e.g., 3,4-dihydroxybenzoyl-SCoA) to form this compound [5]. This compound then serves as a key intermediate for more complex derivatives like phelligridins [5].

The diagram below summarizes this biosynthetic pathway and the effects of key elicitors.

References

- 1. Production of this compound polyphenols from medicinal ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound | CAS 555-55-5 [scbt.com]

- 4. This compound | PKC inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Screening for proteins related to the biosynthesis of this compound ... [bmcmicrobiol.biomedcentral.com]

- 6. This compound | Endogenous Metabolite | PKC [targetmol.com]

- 7. The integration of metabolome and proteome reveals ... [nature.com]

hispidin fungal sources Inonotus hispidus

Hispidin Sources & Chemical Profile

This compound is a naturally occurring polyphenol first identified in 1961 and is a primary bioactive compound in the fungus Inonotus hispidus [1] [2].

- Fungal Source: Inonotus hispidus (Bull.) P. Karst., a basidiomycete fungus belonging to the family Hymenochaetaceae [1] [3] [4]. It is a parasitic or saprobic fungus that causes white rot on various deciduous trees [5] [6].

- Traditional Context: In Traditional Chinese Medicine (TCM), I. hispidus growing on mulberry trees (Morus alba) is traditionally regarded as an authentic source of "Sanghuang," a valuable medicinal fungus with a history of use for treating dyspepsia, cancer, and diabetes [1] [2] [4]. However, genomic studies show that I. hispidus also grows on other hosts like elm (Ulmus macrocarpa) and maple (Acer truncatum), with strains from different hosts exhibiting unique genomic and phenotypic traits [7].

- Chemical Structure: this compound is a styrylpyrone, chemically defined as 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone [1] [2].

The table below summarizes key quantitative data and properties of this compound from recent research:

| Property | Details |

|---|---|

| Content in Fruiting Bodies | One of the polyphenols found in higher concentrations in fruit bodies [1] [2]. |

| Key Bioactivities | Anticancer, antioxidant, anti-inflammatory, immunomodulatory, antiviral, antimicrobial [1] [6] [4]. |

| Extraction Solvent Efficacy | Methanol and ethanol are commonly used for extraction from fruiting bodies [1] [2]. Ethyl acetate has shown better potency for extracting phenolics from I. hispidus [3]. |

Pharmacological Activities and Mechanisms

This compound, along with other metabolites from I. hispidus, has been investigated for a range of significant pharmacological activities.

- Antioxidant & Anti-inflammatory Effects: this compound contributes to the potent antioxidant properties of I. hispidus extracts, helping to neutralize free radicals [6]. A 2025 network pharmacology study explored the anti-inflammatory and antioxidant mechanisms of I. hispidus volatiles, identifying PTGS2 (COX-2), EGFR, ESR1, NFKB1, HIF1A, and STAT3 as core protein targets. Enrichment analysis suggested involvement in pathways related to cellular responses to oxidative stress and regulation of inflammatory responses [8].

- Anticancer & Immunomodulatory Activities: this compound and its derivative, hispolon, exhibit notable anticancer activities through the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death) [6] [4]. The immunomodulatory effects are largely attributed to the polysaccharide fractions (e.g., β-glucans) and polyphenols like this compound, which can stimulate both innate and adaptive immune responses [6].

- Antimicrobial & Other Bioactivities: Extracts of I. hispidus have demonstrated antimicrobial properties [3]. Additional studies have noted inhibitory effects on enzymes like lipase and α-glycosidase, suggesting potential for managing metabolic conditions [3].

Experimental Protocols for Research

For researchers aiming to work with this compound and I. hispidus, here are summaries of key methodologies from recent studies.

Genomic DNA Extraction & Whole-Genome Sequencing

This protocol is essential for genomic studies and strain characterization [7] [4].

- Mycelia Culture & DNA Extraction: Mycelia are cultivated on Potato Dextrose Agar (PDA) under dark conditions at 28°C. Genomic DNA is extracted using the CTAB (cetyl trimethyl ammonium bromide) method or GP1 extraction method [7] [4].

- Library Construction & Sequencing: A 20 kb SMRTbell library is constructed using a prep kit. DNA is sheared to size, and hairpin adapters are ligated. Sequencing is performed using a combination of PacBio third-generation SMRT technology (for long reads) and Illumina second-generation high-throughput sequencing (for accuracy) [7] [4].

- Genome Assembly & Annotation: Data is assembled using software like Hifiasm or NECAT, and errors are corrected with Pilon. Gene prediction is performed using tools such as Glimmer and GeneMarkS, followed by functional annotation against KEGG, GO, CAZy, and other databases [7] [4].

Extraction & Isolation of Polyphenols from Fruiting Bodies

This is a standard protocol for obtaining this compound and related compounds [1] [2] [3].

- Extraction: Dried and powdered fruiting bodies of I. hispidus are extracted repeatedly with methanol or ethanol (e.g., 80-95% concentration) at room temperature or under reflux. The combined extracts are concentrated under reduced pressure to obtain a crude extract [1] [2].

- Separation & Purification: The crude extract is suspended in water and successively partitioned with solvents like ethyl acetate. The ethyl acetate fraction, enriched with polyphenols, is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) or HPLC to isolate pure compounds like this compound [1] [2] [3].

- Identification: The structure of isolated this compound is confirmed through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [1] [2].

Analysis of Volatile Components via HS-GC-IMS/MS

This method is used for profiling volatile organic compounds (VOCs) across different growth stages [8].

- Sample Analysis: Volatile components from I. hispidus at different growth stages (e.g., budding, mid-ripe, full-ripe) are analyzed using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) [8].

- Data Analysis: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are performed to distinguish between growth stages and identify key volatile markers. The Relative Odor Activity Value (ROAV) is used to determine the key flavor compounds [8].

The following diagram illustrates the core workflow for genomic analysis and compound isolation from Inonotus hispidus.

Workflow for genomic analysis and compound isolation from Inonotus hispidus.

Conclusion for Researchers

The fungus Inonotus hispidus is a verifiable and significant source of the bioactive compound this compound. Current research confirms its multifaceted pharmacological profile and provides robust genomic and chemical methodologies for its study. Future work should focus on further elucidating the biosynthetic pathways of this compound to enable potential heterologous production, and conducting more targeted in vivo studies to validate its mechanism of action and therapeutic potential.

References

- 1. Diverse Metabolites and Pharmacological Effects from ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Metabolites and Pharmacological Effects from the ... [mdpi.com]

- 3. (Bull.) P. Karst from the Inner Western Anatolia... Inonotus hispidus [bnrc.springeropen.com]

- 4. Genomic analysis of Inonotus hispidus provides insights ... [nature.com]

- 5. Inonotus hispidus, Shaggy Bracket, identification [first-nature.com]

- 6. Shaggy Bracket ( Inonotus hispidus ) [zombiemyco.com]

- 7. Whole-Genome Characterization of Inonotus hispidus from ... [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic VOC fingerprinting and mechanistic exploration of medicinal... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Hispidin Biosynthesis: Proteomic Analysis and Methodologies

Introduction to Hispidin and Its Biomedical Significance

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a polyphenolic secondary metabolite primarily found in various fungal species of the genera Phellinus, Inonotus, and Sanghuangporus [1] [2]. This compound and its derivatives demonstrate extensive pharmacological activities, including potent antioxidant [3] [4], anti-cancer [5] [6], anti-inflammatory [2], anti-diabetic [1], and antiviral properties [1]. This compound also serves as a key precursor for fungal luciferin in bioluminescent fungi [2] [7], enabling unique applications in molecular biology and bioimaging. The growing interest in this compound's therapeutic potential has accelerated research into its biosynthetic pathways, with proteomic analyses playing a pivotal role in elucidating the molecular mechanisms and regulatory networks involved in its production.

Biosynthetic Pathways of this compound

Established and Proposed Biosynthetic Routes

Researchers have identified several potential biosynthetic pathways for this compound production in fungi:

Caffeic Acid Pathway: This established pathway, identified in Neonothopanus nambi, converts caffeic acid to this compound via this compound synthase (HispS) [1]. This pathway is particularly relevant in fungal bioluminescence systems [7].

TAL and 3,4-Dihydroxybenzaldehyde Condensation Pathway: Research on Phellinus igniarius has revealed an alternative route where triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde undergo aldol condensation catalyzed by the enzyme PheG [1]. This pathway represents a more direct, single-step enzymatic synthesis with significant advantages for efficient production.

Phenylalanine Precursor Pathway: Early isotopic tracer studies indicated phenylalanine as a potential precursor for this compound biosynthesis in P. hispidus [1], though the exact enzymatic steps remain less characterized.

Table 1: Key Enzymes in this compound Biosynthetic Pathways

| Enzyme | Source Organism | Function in Pathway | Key Features |

|---|---|---|---|

| HispS (this compound Synthase) | Neonothopanus nambi | Converts caffeic acid to this compound | Multi-step conversion; part of bioluminescence system |

| PheG (Aldol Condensase) | Phellinus igniarius | Catalyzes C-C bond formation between TAL and 3,4-dihydroxybenzaldehyde | Single-step reaction; high efficiency; minimal byproducts |

| Polyketide Synthase (PKS) | Phellinus igniarius | Produces TAL precursor | Part of type I PKS cluster; rate-limiting for this compound production |

| H3H (this compound-3-Hydroxylase) | Neonothopanus nambi | Hydroxylation in luciferin biosynthesis | Used in bioluminescence pathway reconstruction |

| CPH (Caffeylpyruvate Hydrolase) | Neonothopanus nambi | Recycles spent luciferin | Enhances sustained luminescence; substrate conservation |

Key Enzymatic Mechanism: PheG-Catalyzed Aldol Condensation

The enzyme PheG from P. igniarius represents a significant advancement in understanding this compound biosynthesis. This novel aldol condensase catalyzes the formation of a crucial carbon-carbon bond between TAL and 3,4-dihydroxybenzaldehyde to form this compound [1]. Structural analysis reveals that PheG contains intrinsically disordered regions (IDRs) at both N-terminal (1-91 aa) and C-terminal (551-670 aa) domains. The functional core (92-550 aa), designated PheG-1, maintains full catalytic activity without these IDRs [1]. Mechanism studies utilizing molecular dynamics simulations, MM/GBSA binding free energy calculations, and density functional theory have identified the key amino acid residues responsible for substrate binding and catalysis at the active site [1]. Site-directed mutagenesis has validated the critical role of these residues in the aldol condensation mechanism, providing insights for potential enzyme engineering applications.

Figure 1: Two primary this compound biosynthetic pathways in fungi. The P. igniarius pathway utilizes PheG for direct condensation, while the N. nambi pathway employs HispS for conversion from caffeic acid.

Proteomic Analysis of this compound Biosynthesis

Proteomic Workflow for this compound Biosynthesis Investigation

Proteomic analysis has been instrumental in identifying proteins involved in this compound biosynthesis and understanding the regulatory mechanisms that control production. The standard workflow encompasses several key stages:

Precursor Feeding: Supplementation of P. igniarius cultures with TAL, which significantly enhances this compound and derivative production, helping identify rate-limiting steps [2].

Protein Extraction and Digestion: Harvesting mycelia at critical time points (particularly during active this compound biosynthesis between 16-64 hours post-TAL supplementation) and performing protein extraction, followed by tryptic digestion [2].

iTRAQ Labeling and LC-MS/MS Analysis: Using isobaric tags for relative and absolute quantification (iTRAQ) to label peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach identified 1,880 proteins in P. igniarius, with 270 differentially expressed proteins following TAL supplementation [2] [8].

Bioinformatic Analysis: Gene Ontology (GO) enrichment analysis revealed that differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [2] [8].

Multiple Reaction Monitoring (MRM) Validation: Selective verification of iTRAQ results using MRM technology, leading to the identification of 11 high-confidence proteins directly associated with this compound biosynthesis [2] [8].

Key Proteomic Findings in this compound Biosynthesis

Proteomic analyses have revealed several critical aspects of this compound biosynthesis regulation:

Energy Metabolism Upregulation: TAL supplementation significantly increased expression of proteins involved in ATP synthesis, NAD-binding proteins, and oxidoreductases, indicating heightened energy demands during this compound production [2].

Oxidative Stress Response: Increased abundance of antioxidant enzymes and stress response proteins suggests that this compound biosynthesis may be linked to oxidative stress pathways [2] [6].

Phenylpropanoid Pathway Activation: Integrated proteomic and metabolomic analyses of P. baumii mutants showed upregulation of phenylpropanoid biosynthesis enzymes, correlating with increased this compound production [6].

Membrane Transport Proteins: Differential expression of transport proteins suggests active intracellular trafficking of precursors and intermediates during this compound biosynthesis [2].

Table 2: Key Proteins Identified Through Proteomic Analysis of this compound Biosynthesis

| Protein Category | Specific Proteins Identified | Fold Change | Proposed Function in Biosynthesis |

|---|---|---|---|

| Energy Metabolism | ATP synthase subunits | +2.1 to +3.5 | Providing ATP for biosynthetic reactions |

| Oxidoreductases | NADH dehydrogenase, Cytochrome c oxidase | +1.8 to +2.7 | Electron transfer, redox reactions |

| Polyketide Synthesis | Type I PKS modules | +3.2 | TAL backbone synthesis |

| Stress Response | Catalase, Superoxide dismutase | +2.1 to +2.5 | Oxidative stress management |

| Secondary Metabolism | Methyltransferases, Acyltransferases | +1.7 to +2.3 | This compound modification and derivatization |

Experimental Protocols for Key Methodologies

Heterologous Expression and Functional Characterization of PheG

Objective: To clone, express, and characterize the novel aldol condensase PheG from P. igniarius.

Methodology:

- Gene Cloning: Amplify PheG gene (GME6982_g, GenBank: PQ799238) from P. igniarius genomic DNA and clone into pCZN1 expression vector [1].

- Heterologous Expression: Transform constructs into E. coli BL21(DE3) and induce protein expression with 0.5 mM IPTG at 16°C for 20 hours [1].

- Protein Purification: Purify recombinant proteins using nickel-affinity chromatography followed by size-exclusion chromatography [1].

- In Vitro Enzyme Assay: Incubate purified PheG (0.5 mM) with substrates TAL and 3,4-dihydroxybenzaldehyde (4.0 mM each) in distilled water at 35°C for 4 hours [1].

- Product Analysis: Analyze reaction mixtures using HPLC/DAD and HPLC/MS/MS with C18 column (gradient: 5-95% methanol in water with 0.1% formic acid over 30 minutes) [1].

- Structural Characterization: Purify this compound product using Sephadex LH-20 column and confirm structure via NMR spectroscopy and mass spectrometry [1].

Key Considerations:

- For functional studies, express both full-length PheG and the truncated PheG-1 (without IDRs) to compare catalytic efficiency [1].

- Include site-directed mutagenesis of active site residues to confirm mechanistic details [1].

- Use molecular dynamics simulations to investigate substrate binding and catalytic mechanisms [1].

iTRAQ-Based Proteomic Analysis of this compound Biosynthesis

Objective: To identify differentially expressed proteins in P. igniarius during this compound biosynthesis induced by TAL supplementation.

Methodology:

- Culture Conditions and TAL Supplementation: Grow P. igniarius in liquid medium and supplement with TAL (2 g/L) during early logarithmic phase [2].

- Sample Collection: Harvest mycelia at key time points (16 h, 64 h, 128 h) post-TAL supplementation, with unsupplemented cultures as controls [2].

- Protein Extraction and Digestion: Extract proteins using RIPA buffer with protease inhibitors, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin [2].

- iTRAQ Labeling: Label peptides with 4-plex or 8-plex iTRAQ reagents according to manufacturer's protocol [2] [8].

- LC-MS/MS Analysis: Separate labeled peptides using nanoLC system with C18 column (gradient: 5-35% acetonitrile in 0.1% formic acid over 60 minutes) and analyze with Q-Exactive mass spectrometer [2].

- Data Processing: Identify proteins using database search engines (MASCOT, MaxQuant) against P. igniarius proteome database [2].

- Bioinformatic Analysis: Perform GO enrichment, KEGG pathway analysis, and protein-protein interaction network analysis [2] [8].

Key Considerations:

- Use biological triplicates for statistical robustness [2].

- Validate key targets using MRM or western blotting [2] [8].

- Correlate proteomic data with this compound quantification by HPLC to identify most relevant targets [2].

Figure 2: Experimental workflow for iTRAQ-based proteomic analysis of this compound biosynthesis in fungi, highlighting key steps from culture to validation.

Advanced Research Applications and Multi-Omics Integration

Multi-Omics Approaches to this compound Research

Integrating proteomic data with other omics technologies provides a systems-level understanding of this compound biosynthesis:

Integrated Proteome-Metabolome Analysis: Combined proteomic and metabolomic profiling of P. baumii mutant strains revealed that activated phenylpropanoid biosynthesis was responsible for increased this compound production [6]. This approach identified key regulatory nodes connecting primary metabolism to this compound biosynthesis.

Transcriptome-Proteome Correlation: Studies in Sanghuangporus lonicericola demonstrated that unsaturated fatty acids (C18:1 and C18:2) activate terpenoid biosynthesis pathways at both transcript and protein levels [9]. Similar approaches can be applied to this compound research to identify transcriptional and post-transcriptional regulatory mechanisms.

Mutant Strain Proteomics: ARTP (Atmospheric and Room Temperature Plasma) mutagenesis of P. baumii generated high-producing mutants, with proteomic analysis revealing the molecular basis for enhanced this compound production [6].

Metabolic Engineering Applications

Proteomic findings have enabled several metabolic engineering strategies for enhanced this compound production:

Precursor Engineering: Proteomic identification of rate-limiting steps led to precursor feeding strategies, with TAL supplementation increasing this compound yield 5-fold in P. igniarius [2].

Regulatory Engineering: Identification of stress-responsive proteins suggests that controlled oxidative stress might enhance this compound production [2] [6].

Heterologous Production: The characterization of PheG enables engineering of microbial hosts for heterologous this compound production [1], potentially overcoming limitations of natural fungal sources.

Conclusion and Future Perspectives

Proteomic analysis has dramatically advanced our understanding of this compound biosynthesis, revealing novel enzymes like PheG and illuminating the complex regulatory networks governing production. The integration of proteomic data with other omics approaches provides a powerful framework for elucidating complete biosynthetic pathways and identifying key regulatory nodes for metabolic engineering.

Future research directions should focus on several key areas:

- Structural Proteomics: Determining high-resolution structures of key enzymes like PheG to enable rational engineering for enhanced catalytic efficiency.

- Post-Translational Modifications: Investigating how phosphorylation, acetylation, and other modifications regulate this compound biosynthetic enzymes.

- Systems Biology Modeling: Developing comprehensive models that integrate proteomic, metabolomic, and transcriptomic data to predict this compound production under various conditions.

- Synthetic Biology Applications: Leveraging characterized this compound biosynthetic enzymes for heterologous production in engineered microbial hosts.

References

- 1. Functional Characterization of an Aldol Condensation ... [pmc.ncbi.nlm.nih.gov]

- 2. Screening for proteins related to the biosynthesis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Experimental and Theoretical ... [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of this compound Oligomers from Medicinal ... [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of this compound via Reactive Oxygen ... [ar.iiarjournals.org]

- 6. The integration of metabolome and proteome reveals ... [nature.com]

- 7. Building customizable auto-luminescent luciferase-based ... [elifesciences.org]

- 8. Screening for proteins related to the biosynthesis of this compound ... [bmcmicrobiol.biomedcentral.com]

- 9. Multiomics reveals the molecular mechanism of ... [nature.com]

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Hispidin

Introduction and Molecular Overview

Hispidin (6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one) is a naturally occurring polyphenolic styrylpyrone that has garnered significant research interest due to its diverse pharmacological activities and favorable safety profile. This fungal-derived secondary metabolite was first isolated from Inonotus hispidus in 1889 and structurally characterized in 1961 [1] [2]. This compound functions as a precursor of fungal luciferin in bioluminescent mushrooms such as Neonothopanus nambi, highlighting its significance in biological systems beyond its therapeutic potential [3] [1]. The compound demonstrates remarkable multi-target biological activities against various pathological conditions, including cancer, metabolic syndrome, inflammatory disorders, and neurodegenerative diseases, making it a promising candidate for drug development.

The natural distribution of this compound spans numerous fungal species, primarily within the Hymenochaetaceae family, including genera such as Phellinus (now reclassified as Sanghuangporus sanghuang), Inonotus, and Phaeolus [1] [4]. Beyond fungal sources, this compound and its derivatives have also been identified in several plant species, including horsetail (Equisetum arvense), kava (Piper methysticum), and pistachio (Pistacia atlantica) [1] [4]. The broad phylogenetic distribution of this compound across evolutionary distant species suggests conserved biological functions, particularly in stress response and antioxidant defense mechanisms. The compound's chemical stability, relatively simple core structure, and multiple sites for derivative synthesis further enhance its pharmaceutical appeal.

Biosynthesis and Production Methods

Enzymatic Biosynthesis Pathway

Recent advances in this compound biosynthesis have revealed an efficient aldol condensation pathway catalyzed by the novel enzyme PheG isolated from Phellinus igniarius. This enzyme facilitates a one-step C─C bond formation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to produce this compound with high efficiency [3]. The identification and characterization of PheG represents a significant breakthrough in this compound production, as it provides a biocatalytic alternative to traditional chemical synthesis methods. Molecular dynamics simulations and binding free energy calculations have elucidated the precise catalytic mechanism of PheG, revealing key amino acid residues involved in substrate binding and conversion [3]. The enzyme's substrate specificity and reaction optimization present opportunities for metabolic engineering approaches to enhance this compound yields.

The PheG-mediated biosynthesis pathway offers several advantages over previously proposed routes, including higher atom economy, reduced enzymatic steps, and avoidance of complex cofactor systems. Structural analysis of PheG reveals that residues 1-91 and 551-670 constitute intrinsically disordered regions (IDRs) lacking tertiary structure but possessing a hydrophobic core [3]. Interestingly, the removal of these IDRs to create PheG-1 (92-550 aa) did not compromise catalytic activity, suggesting the core structural domain contains all necessary components for substrate binding and conversion [3]. This structural characterization provides valuable insights for enzyme engineering and optimization for industrial-scale production.

Fermentation Optimization and Scale-Up

For industrial production, this compound-enriched mycelia can be obtained through optimized submerged fermentation of Sanghuangporus sanghuang (formerly classified as Phellinus linteus). Systematic optimization studies have identified glucose as the optimal carbon source and yeast extract as the preferred nitrogen source at an initial pH of 5.0 for maximal this compound production [5]. Under these optimized conditions, this compound production reached 3 mg/g of mycelia in 20-ton bioreactors, demonstrating the scalability of this production method [5]. The successful scale-up from laboratory flasks to industrial-scale fermenters highlights the commercial viability of fungal fermentation for this compound production, providing a reliable and sustainable source for pharmaceutical development.

Table 1: Optimization of this compound Production via Fermentation

| Parameter | Optimal Condition | Production Yield | Scale |

|---|---|---|---|

| Carbon Source | Glucose (1%) | 3 mg/g mycelia | 20-ton bioreactor |

| Nitrogen Source | Yeast Extract (0.3%) | 3 mg/g mycelia | 20-ton bioreactor |

| Initial pH | 5.0 | 3 mg/g mycelia | 20-ton bioreactor |

| Fermentation Period | 10 days | 3 mg/g mycelia | 20-ton bioreactor |

Anticancer Mechanisms and Signaling Pathways

Pro-Apoptotic Activities

This compound demonstrates broad-spectrum anticancer activity through multiple cell death mechanisms, with particular potency against prostate cancer cells. In PC3 and DU145 prostate cancer cell lines, this compound treatment significantly decreased viability with minimal cytotoxicity in normal WPMY-1 prostate cells, demonstrating a favorable therapeutic index [6] [7]. The compound induces mitochondrion-dependent apoptosis through several interconnected mechanisms: triggering cellular and mitochondrial ROS accumulation, promoting chromatin condensation, and inducing nuclear fragmentation [6]. These morphological changes correlate with molecular alterations in apoptosis regulatory proteins, including increased expression of pro-apoptotic Bax, activation of caspase-3 and caspase-9, and decreased expression of anti-apoptotic Bcl-2 [6]. The central role of ROS in this compound-mediated apoptosis was confirmed through experiments showing that the antioxidant N-acetyl cysteine (NAC) significantly attenuates this compound-induced cell death [6].

Beyond classical apoptosis, this compound uniquely triggers ferroptosis in prostate cancer cells, representing a novel mechanism for eliminating malignant cells [6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and distinct from apoptosis in both morphological and biochemical features. This compound treatment modulated key ferroptosis regulators, including P53, Nrf-2, and HO-1 proteins, creating cellular conditions favorable for this iron-mediated cell death pathway [6]. The ability to simultaneously induce multiple cell death mechanisms (apoptosis and ferroptosis) provides this compound with a potential advantage over single-mechanism anticancer agents, potentially reducing the likelihood of resistance development.

Anti-Proliferative and Anti-Metastatic Effects

This compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, with effects mediated through several key signaling pathways. The compound inhibits Protein Kinase Cβ (PKCβ) with an IC50 of 2 μM, disrupting intracellular signaling crucial for cancer cell survival and proliferation [8]. Additionally, this compound modulates the PAK1-dependent signaling pathway, which regulates cell motility and transformation [1]. In colon cancer models, this compound induced ROS-dependent apoptosis in CMT-93 and HCT 116 cells, causing cells to acquire an abnormal spherical shape and lose normal cellular architecture [1]. The compound also effectively suppresses colony formation and inhibits migratory capacity in prostate cancer cells, indicating potential anti-metastatic properties [6].

Table 2: Anticancer Efficacy of this compound Across Various Cell Lines

| Cancer Cell Line | Cancer Type | Approximate Semilethal Dose (mol/L) | Primary Mechanisms |

|---|---|---|---|

| SCL-1 | Skin squamous cell carcinoma | 1 × 10−4 | PKC inhibition [1] |

| Capan-1 | Pancreatic ductal adenocarcinoma | Between 1 × 10−4 and 1 × 10−3 | PKC inhibition [1] |

| CMT-93 | Rectal carcinoma | 7 ± 1 × 10−4 | ROS-dependent apoptosis [1] |

| HCT 116 | Colorectal carcinoma | 7 ± 1 × 10−4 | ROS-dependent apoptosis [1] |

| A549 | Lung carcinoma | 2.5 × 10−4 | PAK1-dependent signaling inhibition [1] |

| SGC-7901 | Endocervical adenocarcinoma | 6.1 ± 1.1 × 10−3 | Stathmin-1 phosphorylation, microtubule depolymerization [1] |

| BxPC-3 | Pancreatic ductal adenocarcinoma | 1 × 10−4 | NF-κB inhibition, p53 activation [1] |

| AsPC-1 | Pancreatic ductal adenocarcinoma | 2 × 10−4 | NF-κB inhibition, p53 activation [1] |

| PC3 | Prostate carcinoma | Significant reduction at 10-50 μM | ROS-mediated apoptosis, ferroptosis [6] |

| DU145 | Prostate carcinoma | Significant reduction at 10-50 μM | ROS-mediated apoptosis [6] |

Signaling Pathway Modulation in Cancer

The anticancer effects of this compound involve complex modulation of multiple signaling cascades. In prostate cancer cells, this compound treatment up-regulated MAPK pathways (including p38, ERK, and JNK proteins) and the NF-κB signaling pathway while simultaneously down-regulating AKT phosphorylation [6]. This coordinated regulation creates a cellular environment that favors apoptosis over survival. Specifically, this compound enhanced the activity of tumor suppressor p53 while inhibiting the transcription factor NF-κB, which is frequently hyperactive in cancers and promotes cell survival, proliferation, and therapy resistance [1]. In pancreatic ductal adenocarcinoma models, this NF-κB inhibition combined with p53 activation resulted in enhanced expression of caspase-3 and poly-ADP-ribose polymerase, executing the apoptotic program in malignant cells [1].

This compound also demonstrates chemosensitization properties, enhancing the efficacy of conventional chemotherapeutic agents. In pancreatic cancer stem cells, this compound sensitized cells to gemcitabine, a standard chemotherapeutic agent, and promoted its therapeutic efficacy [1]. This synergistic effect suggests potential applications for this compound in combination therapy regimens, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The multi-target nature of this compound's action on signaling networks provides a mechanistic basis for its observed efficacy across diverse cancer types and its potential to overcome resistance mechanisms that often limit single-target therapies.

Figure 1: this compound's multimodal anticancer mechanisms involve coordinated regulation of multiple signaling pathways. The compound simultaneously activates pro-apoptotic pathways (MAPK, p53) while inhibiting survival signals (AKT, NF-κB), creating a cellular environment that promotes death of malignant cells through both apoptosis and ferroptosis.

Anti-Inflammatory Activities and Immunomodulation

Macrophage-Mediated Inflammation Regulation

This compound demonstrates potent anti-inflammatory properties in LPS-induced RAW264.7 macrophage models, significantly reducing production of key inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) [9]. Interestingly, this compound treatment did not significantly inhibit TNF-α production, suggesting specificity in its anti-inflammatory mechanism rather than general immunosuppression [9]. Importantly, this compound preserved macrophage phagocytic function even while suppressing inflammatory responses, indicating that it modulates rather than completely suppresses immune function [9]. This preservation of phagocytosis is therapeutically advantageous, as it maintains the ability of macrophages to clear pathogens while reducing damaging inflammatory cascades.

The molecular mechanisms underlying this compound's anti-inflammatory effects involve suppression of MAPK activation and inhibition of JAK1/STAT3 signaling pathways [9]. These pathways represent critical signal transduction routes that translate extracellular inflammatory stimuli into intracellular responses, including transcription of pro-inflammatory genes. This compound's ability to target multiple signaling nodes may explain its efficacy in dampening inflammatory responses. Additionally, this compound has been shown to downregulate NF-κB activation in macrophages, further limiting the expression of inflammatory mediators [9]. The convergence of this compound's action on these established pro-inflammatory pathways provides a mechanistic foundation for its observed anti-inflammatory efficacy.

Oxidative Stress Modulation

The antioxidant capacity of this compound constitutes a significant component of its anti-inflammatory activity. This compound effectively scavenges superoxide radicals with potency approximately 3-5 times greater than water-soluble vitamin E and equivalent to synthetic antioxidants like BHA and caffeic acid [9]. This direct free radical neutralizing capacity complements its signaling-based anti-inflammatory mechanisms. In inflammatory conditions, oxidative stress and inflammation form a vicious cycle whereby ROS activate inflammatory signaling pathways, which in turn induce more ROS production. This compound's ability to simultaneously target both components of this cycle—directly neutralizing ROS while inhibiting inflammatory signaling pathways—provides a comprehensive approach to inflammation control.

The therapeutic implications of these anti-inflammatory properties are substantial, particularly for chronic inflammatory conditions where macrophage activation plays a central role. This compound's multimodal anti-inflammatory action—reducing inflammatory mediators while preserving phagocytic function and reducing oxidative stress—suggests potential applications in conditions ranging from rheumatoid arthritis to inflammatory bowel disease and atherosclerosis. Furthermore, the compound's favorable toxicity profile [5] positions it as an attractive candidate for long-term management of chronic inflammatory disorders where conventional anti-inflammatory drugs often produce unacceptable side effects with prolonged use.

Figure 2: this compound targets multiple signaling pathways in LPS-induced macrophage inflammation. It suppresses MAPK, JAK1/STAT3, and NF-κB signaling, reduces inflammatory mediators (NO, IL-6, ROS), while preserving phagocytic function—a crucial distinction from broad immunosuppressants.

Metabolic Syndrome Applications

Anti-Obesity Effects

This compound demonstrates promising anti-obesity potential through multiple mechanisms that target both fat absorption and fat synthesis. The compound inactivates pancreatic lipase, a key enzyme responsible for triglyceride absorption in the small intestine, thereby reducing dietary fat uptake [1]. Additionally, this compound inhibits glycerol-3-phosphate dehydrogenase, a critical enzyme that links carbohydrate and lipid metabolism [1]. This inhibition results in dose-dependent reduction of intracellular triglyceride levels, addressing both exogenous (dietary) and endogenous (synthesized) fat accumulation. This compound also increases intracellular cAMP levels, which enhances lipolytic signaling and promotes breakdown of stored fats [1]. This multi-target approach to lipid management—reducing absorption while enhancing breakdown—represents a comprehensive strategy for addressing obesity.

In models of obesity-related cellular stress, this compound demonstrated protective effects against lipotoxicity. In palmitate-induced obesity models using C2C12 myotubes, this compound increased cell survival by inhibiting caspase-3 activation and decreasing expression of the pro-apoptotic protein Bax [1]. This protective effect is particularly relevant given that skeletal muscles utilize approximately 75% of available glucose in the normal postprandial state and are highly sensitive to lipotoxicity, inflammation, and oxidative stress [1]. By protecting muscle cells from lipid-induced damage, this compound may help preserve metabolic rate and insulin sensitivity, both of which are compromised in obesity and contribute to progressive metabolic dysfunction.

Antidiabetic Properties

This compound exhibits several mechanisms relevant to glucose metabolism regulation and diabetes management. The compound demonstrates potent antioxidant activity that addresses the oxidative stress component of diabetes pathophysiology [1]. Additionally, this compound has shown hypoglycemic properties in experimental models, though the precise mechanisms remain under investigation [1]. This compound's ability to protect pancreatic β-cells from apoptosis [1] suggests potential for preserving insulin secretion capacity, which typically declines as diabetes progresses. This β-cell protective effect, combined with this compound's action on insulin-sensitive tissues, positions it as a potential multi-target therapeutic for diabetes management.

The interconnection between this compound's anti-obesity and antidiabetic effects is particularly noteworthy, as obesity represents a major risk factor for type 2 diabetes development. By reducing triglyceride absorption and accumulation, this compound may help prevent the lipid overload in non-adipose tissues (including liver, muscle, and pancreas) that drives insulin resistance and β-cell dysfunction. Furthermore, this compound's anti-inflammatory properties [9] address the chronic low-grade inflammation associated with both obesity and insulin resistance. This comprehensive approach targeting multiple facets of metabolic syndrome pathophysiology distinguishes this compound from many current therapies that address single aspects of these complex interrelated conditions.

Safety Profile and Toxicology

Preclinical Safety Assessment

This compound-enriched Sanghuangporus sanghuang mycelia have undergone comprehensive toxicological evaluation using standardized testing protocols. Critical toxicity assessments including the Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test demonstrated no statistically significant differences between this compound-enriched mycelia and negative controls [5]. These results, derived from internationally recognized testing guidelines, support the safety of this compound for human consumption at concentrations up to 3 mg/g of mycelia [5]. The absence of mutagenicity and clastogenicity in these standardized assays is particularly important for establishing the compound's safety profile, especially for potential long-term use in chronic conditions.

The differential cytotoxicity observed in cancer versus normal cells further supports this compound's therapeutic potential. Multiple studies have reported that this compound is more cytotoxic toward cancer cells than normal cells in vitro [1] [2]. For instance, in prostate cancer models, this compound significantly decreased viability of PC3 and DU145 cancer cells while exhibiting no cytotoxicity in normal WPMY-1 prostate cells [6]. This selective toxicity represents a crucial therapeutic advantage, suggesting that this compound may target processes specifically dysregulated in cancer cells while sparing normal cellular functions. The molecular basis for this selectivity may involve this compound's action on cancer-specific signaling pathways and its exploitation of the altered redox state typical of malignant cells.

Therapeutic Index and Clinical Translation

The favourable safety profile of this compound, combined with its multi-target mechanisms, positions it as a promising candidate for clinical development. The established safety of this compound-enriched fungal mycelia at efficacious concentrations provides a solid foundation for translational studies [5]. This compound's ability to simultaneously address oxidative stress, inflammation, and metabolic dysregulation through overlapping mechanisms suggests potential applications in complex multifactorial diseases where single-target therapies often show limited efficacy. Furthermore, the compound's natural origin and long history of human consumption in traditional medicine contexts may facilitate regulatory approval and consumer acceptance.

Table 3: Comprehensive Safety Profile of this compound-Enriched Mycelia

| Toxicological Test | Test System | Dose Concentration | Results | Regulatory Compliance |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537 | Up to 5,000 μg/plate | No mutagenicity | OECD Guideline 471 |

| In Vitro Chromosome Aberration Test | Chinese hamster lung cells | Up to 2,000 μg/ml | No clastogenicity | OECD Guideline 473 |

| Acute Oral Toxicity Test | Rats | 2,000 mg/kg body weight | No adverse effects | OECD Guideline 425 |

| Bone Marrow Micronucleus Test | Mouse bone marrow cells | 2,000 mg/kg body weight | No genotoxicity | OECD Guideline 474 |

Experimental Protocols and Research Methods

Standardized Bioactivity Assays

Research on this compound's pharmacological activities employs well-established in vitro assays to quantify its effects on cellular processes. Cell viability is typically assessed using the MTT assay, where cells are seeded in 96-well plates, treated with this compound, incubated with MTT solution, and formazan crystals are dissolved in DMSO before measuring absorbance at 490-570 nm [6] [9]. For apoptosis detection, western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-9, Bax, Bcl-2) is performed using specific antibodies, with chemiluminescence detection [6]. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, where fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [6] [9].

Anti-inflammatory activity assessment includes the Griess method for detecting nitric oxide production, where culture supernatants are mixed with equal volumes of Griess reagent and absorbance is measured at 540 nm [9]. Cytokine production (IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA) according to manufacturer protocols [9]. Macrophage phagocytosis is analyzed by flow cytometry using Alexa 488-conjugated BioParticles, where internalized fluorescence from cells is detected by FACScan flow cytometry [9]. These standardized protocols ensure reproducibility and comparability across studies investigating this compound's diverse pharmacological activities.

Signaling Pathway Analysis

Comprehensive analysis of this compound's effects on signaling pathways involves western blotting for protein phosphorylation and expression changes. Key signaling proteins analyzed include MAPK family members (p38, ERK, JNK), NF-κB pathway components (IκB-α), AKT phosphorylation, and ferroptosis regulators (P53, Nrf-2, HO-1) [6] [9]. For these analyses, cells are lysed with appropriate protein lysis buffers, proteins are separated by SDS-PAGE, transferred to nitrocellulose membranes, blocked with skimmed milk, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies [9]. Specific protein bands are visualized using chemiluminescence detection systems according to manufacturer protocols [9]. The combination of these techniques provides comprehensive insights into this compound's multimodal mechanisms of action across different pathological conditions.

Conclusion and Future Perspectives

References

- 1. Therapeutic Potential of this compound—Fungal and Plant ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Functional Characterization of an Aldol Condensation Synthase PheG... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Optimized production and safety evaluation of this compound‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Increases Cell Apoptosis and Ferroptosis in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Increases Cell Apoptosis and Ferroptosis in ... [ar.iiarjournals.org]

- 8. This compound | PKC inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. Anti-inflammatory effect of this compound on LPS induced ... [applbiolchem.springeropen.com]

The Role of Tricetolatone in Hispidin Biosynthesis

The biosynthetic pathway of hispidin in the fungus Phellinus igniarius was previously unclear. Recent research has confirmed that tricetolatone is a direct biosynthetic precursor to this compound [1] [2].

The proposed pathway suggests that this compound is formed by the condensation of a TL unit with a molecule of 3,4-dihydroxybenzoyl-SCoA (or 3,4-dihydroxybenzaldehyde) [2]. Experimental validation shows that adding TL to the fermentation broth of P. igniarius leads to a significant increase in the production of this compound and its derivatives, confirming TL's key role as a precursor [1] [2].

Experimental Data on TL and this compound Dynamics

The relationship between TL consumption and this compound production was studied by feeding TL to P. igniarius and measuring the concentration changes over time. Key quantitative findings are summarized in the table below.

| Time Point (Hours) | TL Concentration (mg/L) | This compound Concentration (mg/L) | Key Observation |

|---|---|---|---|

| 1 hour | 423.61 | Very Low | Initial TL supplementation [2] |

| 16 hours | Data Not Explicit | < 5 | Strain in logarithmic growth phase [2] |

| 64 hours | Steady Decrease | 44.38 | Peak this compound production [2] |

| 128 hours | 50.44 | Begins to Decline | TL largely consumed; this compound used for derivative synthesis [2] |

This data demonstrates that the addition of TL leads to a five-fold increase in this compound yield within three days, providing strong evidence that TL is a key precursor in the biosynthetic pathway [2].

Core Experimental Workflow for Precursor Validation

The following diagram outlines the key experimental steps used to validate TL as a precursor and analyze the proteomic response in P. igniarius.

Key techniques used in this workflow include:

- HPLC Analysis: A high-performance liquid chromatography (HPLC) method was optimized to separate and quantify TL, this compound, and other derivatives like phelligridin D in ethyl acetate extracts [2].

- iTRAQ Proteomic Analysis: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) was used to compare protein expression profiles between TL-fed and normal cultures. This highly sensitive technique identified 1,880 proteins and 270 differentially expressed proteins (DEPs) [1] [2].

- Multiple Reaction Monitoring (MRM): This technology was used to selectively verify the iTRAQ results, leading to the screening of 11 proteins predicted to be directly related to the this compound biosynthesis pathways [1] [2].

Proteomic Findings and Functional Insights

The proteomic analysis revealed that the 270 differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [1]. The table below summarizes the types of proteins identified and their potential roles.

| Protein Category | Examples | Proposed Role in Biosynthesis |

|---|---|---|

| Energy Metabolism | ATP synthase, NAD-binding protein | Providing energy (ATP) and reducing power (NADH/NADPH) for biosynthesis [1] |

| Electron Transfer & Redox | Oxidoreductases | Facilitating electron transfer and dehydrogenation reactions crucial for this compound formation [1] |

These findings suggest that TL supplementation not only provides a direct building block but also triggers a broader metabolic shift to support the increased production of this compound and its derivatives [1].

Therapeutic Potential

Research confirms that this compound possesses anti-oxidant, anti-inflammatory, and anti-cancer activities [2]. Furthermore, extracts from P. igniarius (which contain this compound and other polyphenols) have shown significant efficacy in reducing uric acid levels and alleviating symptoms in rat models of hyperuricaemia and gouty arthritis [3].

References

Hispidin in Fungi: Natural Distribution, Biosynthesis, and Pharmacological Potential - A Technical Guide for Researchers

Introduction and Executive Summary

Hispidin is a biologically active polyphenolic compound characterized as a styrylpyrone (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) that has attracted significant scientific interest due to its diverse pharmacological properties and unique distribution across specific fungal lineages. First isolated from Inonotus hispidus in 1889 and structurally identified in 1961, this compound has since been identified in various medicinal fungi, particularly within the Hymenochaetaceae family, and has more recently been recognized as a key precursor in fungal bioluminescence systems [1] [2]. This technical guide provides a comprehensive overview of this compound's natural distribution in fungi, analytical methodologies for its detection and quantification, biosynthetic pathways, and pharmacological significance tailored for researchers, scientists, and drug development professionals.

The significance of this compound in drug development stems from its pleiotropic biological activities, including potent antioxidant, anticancer, anti-inflammatory, antiviral, and antidiabetic properties [1]. Furthermore, recent advances in genomic sequencing and heterologous expression techniques have enabled deeper exploration of this compound biosynthesis, opening possibilities for metabolic engineering and sustainable production of this compound and its derivatives for pharmaceutical applications [3] [4]. This guide synthesizes current scientific understanding from recent research findings to provide a foundation for further investigation and development of this compound-based therapeutics.

Natural Distribution in Fungi

This compound is distributed across multiple fungal genera, with highest concentrations typically found in specific medicinal mushrooms belonging to the Hymenochaetaceae family. The table below summarizes the primary fungal sources of this compound and their research relevance:

Table 1: Natural Distribution of this compound in Fungi

| Fungal Species | Family | Tissue Localization | Research Significance |

|---|---|---|---|

| Phellinus igniarius (DC.Ex Fr.) Quel | Hymenochaetaceae | Fruiting bodies, mycelia | Most studied source; model for biosynthesis research [5] |

| Inonotus hispidus | Hymenochaetaceae | Fruiting bodies | Original source; high metabolite diversity [1] [4] |

| Sanghuangporus sanghuang (formerly Phellinus linteus) | Hymenochaetaceae | Fruiting bodies, mycelia | Safety profiled; optimized for production [6] |

| Neonothopanus nambi | Marasmiaceae | Mycelia | Key luciferin precursor in bioluminescent system [1] [7] |

| Inonotus obliquus | Hymenochaetaceae | Sclerotia | Traditional medicine source; studied for therapeutic effects [1] |

| Phellinus baumii | Hymenochaetaceae | Fruiting bodies | Source of this compound derivatives with enhanced activity [1] |

| Fomitiporia ellipsoidea | Hymenochaetaceae | Fruiting bodies | Produces this compound alongside complex derivatives [8] |

The distribution of this compound across these fungal species is not uniform and is influenced by numerous factors including developmental stage, environmental conditions, and growth substrate. For instance, this compound content is typically higher in fruiting bodies compared to mycelia in natural habitats, though optimized fermentation conditions can significantly enhance mycelial production [6] [9]. Additionally, certain fungal species such as Sanghuangporus sanghuang have been successfully cultivated in large-scale bioreactors (up to 20-ton capacity) with optimized yields of approximately 3 mg/g mycelia, demonstrating the feasibility of industrial production [6].

Recent genomic analyses of Inonotus hispidus have revealed a high density of genes associated with secondary metabolite biosynthesis, including those involved in terpenoid, polysaccharide, and flavonoid pathways, which likely contribute to the diverse pharmacological profile observed in these medicinal fungi [4]. Comparative genomics has further elucidated the evolutionary relationships between this compound-producing fungi, providing insights into the conservation and divergence of biosynthetic pathways across different species [4].

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound in fungal extracts require sophisticated analytical techniques. The following table summarizes the primary methodologies employed in this compound research:

Table 2: Analytical Methods for this compound Detection and Quantification

| Method | Principle | Applications | Sensitivity/Resolution |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using reverse-phase columns | Quantification of this compound in fungal extracts; purity assessment | Retention time: ~19.7 min (this compound); Detection at 370 nm [5] [6] |

| NMR Spectroscopy | Nuclear magnetic resonance of atoms in magnetic field | Structural elucidation; differentiation of cis/trans isomers | ¹H-NMR (400 MHz), ¹³C-NMR (100 MHz); identifies structural isomers [5] |

| HRESIMS | High-resolution electrospray ionization mass spectrometry | Precise molecular weight determination; formula identification | m/z 245.0453 [M - H]⁻ for this compound (cal. 245.0450) [5] |

| iTRAQ Proteomics | Isobaric tags for relative and absolute quantitation | Identification of proteins involved in this compound biosynthesis | Multiplexed analysis of 270+ differentially expressed proteins [5] |

| Multiple Reaction Monitoring (MRM) | Targeted mass spectrometry with specific ion transitions | Validation of proteomic findings; targeted quantification | High specificity for verification of candidate proteins [5] |

Detailed HPLC Protocol for this compound Quantification

For this compound analysis in fungal samples, the following optimized HPLC protocol is widely employed [5] [6]:

- Extraction: Fungal material (20 g powder) is extracted with 1000 mL of absolute ethanol, filtered through Whatman filter paper No. 4, and concentrated using rotary evaporation.

- Chromatography: Separation is achieved using a Kinetex column (4.6 × 150 mm, 5 μm) with a column temperature maintained at 40°C.

- Mobile Phase: A linear gradient of methanol and 0.1% formic acid is employed, from 30:70 to 100:0 over 13 minutes, followed by re-equilibration to 30:70 over 2 minutes.

- Flow Rate: 1.0 mL/min with detection at 370 nm using a diode array detector (DAD).

- Identification: this compound is identified by comparison with authentic standards (retention time ~19.7 minutes), with confirmation via spiking experiments and spectral analysis.

This method effectively separates this compound from its biosynthetic precursor tricetolatone (TL, ~9.6 minutes) and derivatives such as phelligridin D (~23.4 minutes), enabling accurate quantification of this compound in complex fungal extracts [5]. For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS/MS), particularly when analyzing complex biological samples or identifying novel this compound derivatives.

Biosynthesis Pathways

The biosynthesis of this compound in fungi occurs through distinct biochemical pathways that vary between species. Recent research has elucidated two primary routes for this compound production, both originating from primary metabolic precursors.

Diagram 1: this compound biosynthesis pathways in fungi

Pathway 1: Phenylalanine-Derived Route

In bioluminescent fungi such as Neonothopanus nambi, this compound is synthesized from phenylalanine through caffeic acid in a pathway involving the key enzyme this compound synthase (HispS) [7]. This pathway is particularly significant in bioluminescent systems where this compound serves as a luciferin precursor. The conversion involves stepwise hydroxylation and decarboxylation reactions, ultimately leading to the formation of the characteristic styrylpyrone structure of this compound.

Pathway 2: TAL-Derived Route

In Phellinus igniarius and related species, research indicates an alternative pathway where this compound is formed via aldol condensation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde (3,4-DHB) catalyzed by a novel enzyme termed PheG [3]. This recently characterized aldol condensation enzyme (PheG) from P. igniarius efficiently catalyzes the formation of the critical C-C bond required for this compound biosynthesis through a one-step enzymatic reaction [3]. The identification and heterologous expression of PheG represents a significant advancement for potential biotechnological production of this compound.

Proteomic Regulation of Biosynthesis

Proteomic studies using iTRAQ technology have revealed that the addition of tricetolatone (TAL), a key biosynthetic precursor, induces significant changes in the protein expression profile of P. igniarius [5]. Following TAL supplementation, 270 differentially expressed proteins were identified, primarily enriched in energy metabolism, oxidative phosphorylation, and environmental stress response pathways [5]. This suggests that this compound biosynthesis is tightly coupled to the cellular energy status and stress adaptation mechanisms in fungi.

Key protein classes upregulated during this compound production include:

- ATP synthase components - Providing essential energy for biosynthesis

- NAD-binding proteins - Facilitating redox reactions

- Oxidoreductases - Catalyzing oxidation-reduction reactions

- Electron transfer proteins - Supporting energy metabolism

These proteomic findings provide valuable insights for metabolic engineering strategies aimed at enhancing this compound production in fungal systems or heterologous hosts.

Pharmacological Significance and Research Implications

This compound exhibits a broad spectrum of pharmacological activities that make it an attractive candidate for drug development. The compound's multifunctional nature stems from its distinctive chemical structure that enables free radical scavenging, metal chelation, and interaction with various biological targets.

Antioxidant and Anti-inflammatory Properties

This compound demonstrates potent antioxidant activity, approximately 3-5 times greater than water-soluble vitamin E and comparable to synthetic antioxidants like BHA and caffeic acid [8]. This robust free radical scavenging capacity underpins many of its therapeutic effects. In inflammatory conditions, this compound significantly reduces production of nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in LPS-induced macrophages while preserving phagocytic function essential for host defense [8]. Mechanistic studies reveal that this compound exerts these anti-inflammatory effects through simultaneous suppression of MAPK and JAK/STAT signaling pathways, key regulators of inflammatory mediator production [8].

Anticancer Mechanisms

This compound displays selective cytotoxicity against various cancer cell lines through multiple mechanisms:

- Protein Kinase C Inhibition: this compound inhibits PKCβ isoform activity, disrupting signaling pathways crucial for cancer cell survival and proliferation [1].

- Microtubule Disruption: In SGC-7901 gastric adenocarcinoma cells, this compound activates phosphorylation of stathmin-1 at Ser16, causing microtubule depolymerization and subsequent lysosomal membrane permeabilization leading to cell death [1].

- Transcription Factor Modulation: this compound inhibits NF-κB activity while enhancing p53 tumor suppressor function, caspase-3 activation, and PARP expression in pancreatic ductal adenocarcinoma cells [1].

- ROS-Mediated Apoptosis: In colorectal carcinoma cells (CMT-93 and HCT 116), this compound induces ROS-dependent apoptosis characterized by chromatin condensation and nuclear fragmentation [1].

Metabolic Syndrome Applications

This compound shows promise for managing components of metabolic syndrome through multiple targets:

- Pancreatic Lipase Inhibition: Reduces triglyceride absorption in the small intestine [1]

- Glycerol-3-Phosphate Dehydrogenase Inhibition: Decreases intracellular triglyceride levels [1]

- cAMP Elevation: Enhances lipolytic signaling pathways [1]

- Caspase-3 Inhibition: Protects against palmitate-induced apoptosis in myotubes, relevant for obesity-related insulin resistance [1]

Safety Profile

Comprehensive toxicological assessment of this compound-enriched Sanghuangporus sanghuang mycelia (3 mg/g this compound) demonstrated no remarkable adverse effects in Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test, supporting its safety for human consumption [6].

Conclusion and Future Perspectives

This compound represents a structurally unique and pharmacologically diverse fungal metabolite with significant therapeutic potential. Its distribution across specific fungal lineages, particularly within the Hymenochaetaceae family, provides natural sources for extraction, while elucidation of its biosynthetic pathways enables potential metabolic engineering approaches for sustainable production.

Future research directions should focus on:

- Heterologous production of this compound and its derivatives using engineered microbial hosts

- Structure-activity relationship studies to optimize pharmacological properties

- Clinical translation of preclinical findings, particularly for cancer and metabolic disorders

- Exploration of this compound's role in fungal biology and ecological interactions

References

- 1. Therapeutic Potential of this compound—Fungal and Plant ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Functional Characterization of an Aldol Condensation ... [pmc.ncbi.nlm.nih.gov]

- 4. Genomic analysis of Inonotus hispidus provides insights ... [nature.com]

- 5. Screening for proteins related to the biosynthesis of this compound and its... [pmc.ncbi.nlm.nih.gov]

- 6. Optimized production and safety evaluation of this compound‐ ... [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound as a bioluminescent active compound and its... [pubs.rsc.org]

- 8. Anti-inflammatory effect of this compound on LPS induced ... [applbiolchem.springeropen.com]

- 9. Production of this compound polyphenols from medicinal ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Ultrasound-Assisted Extraction of Hispidin

Introduction to Hispidin and Its Significance

This compound is a naturally occurring polyphenolic compound with the chemical name 6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one and a molecular weight of 246.218 g/mol [1]. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antiallergic effects [2] [1]. This compound serves as a key intermediate in the biosynthesis of more complex fungal metabolites called phelligridins and is also recognized as a precursor of fungal luciferin, the compound responsible for bioluminescence in certain mushroom species [2] [1].

The primary natural source of this compound is the medicinal mushroom Inonotus hispidus, although it can also be found in other fungal species such as Phellinus igniarius [2] [3]. These fungal sources have been used in traditional medicine systems across Asia for centuries, but the optimization of extraction processes is essential to maximize the yield and bioactivity of this compound for modern pharmaceutical applications. The growing interest in natural bioactive compounds with therapeutic potential has positioned this compound as a promising candidate for drug development initiatives, particularly due to its reported low toxicity profile at consumption levels of 3 mg/g this compound-enriched fungal mycelia [2].

Optimization Parameters for Ultrasound-Assisted Extraction

Key Factors Influencing Extraction Efficiency

The efficiency of ultrasound-assisted extraction (UAE) for recovering this compound from fungal material is influenced by several critical parameters that must be carefully optimized. Based on response surface methodology studies, the following factors have been identified as significant determinants of extraction yield:

Table 1: Optimal extraction parameters for this compound from Inonotus hispidus

| Parameter | Optimal Value | Experimental Range | Impact on Extraction |

|---|---|---|---|

| Solvent Composition | 40% (v/v) ethanol | 40-80% ethanol/methanol | Significantly higher TPC, DPPH, and FRAP with ethanol vs methanol [3] |

| Liquid-to-Solid Ratio | 75 mL/g | 25-125 mL/g | Higher ratios improve extraction efficiency until equilibrium [3] |

| Extraction Time | 20-31 minutes | 10-90 minutes | Longer times increase yield but risk degradation after optimum [3] [4] |

| Extraction Temperature | 40-52°C | 25-60°C | Higher temperatures improve solubility but may degrade thermolabile compounds [5] [4] |

| Ultrasonic Power | 56-400 W | 30-400 W | Higher power increases cell disruption but may cause degradation [3] [6] |

| Ultrasonic Frequency | 24-40 kHz | 28-40 kHz | Lower frequencies favor physical effects and cell disruption [7] [8] |

Table 2: Quantitative results under optimal extraction conditions for Inonotus hispidus

| Analytical Parameter | Value Under Optimal Conditions | Measurement Unit |

|---|---|---|

| Total Phenolic Content (TPC) | 10.58 | g GAE/100 g DW [5] |

| Total Flavonoid Content (TFC) | 0.81 | g QE/100 g DW [5] |

| DPPH Scavenging Activity | IC~50~: 0.24 | mg/mL [5] |

| FRAP Antioxidant Power | 6.55 | g AAE/100 g DW [5] |

| This compound Content | 159.56 | µg/g DW [3] |

| Total Phenolic Compounds | 219.01 | µg/g DW [3] |

The optimization of these parameters using response surface methodology (RSM) has demonstrated that the interaction between factors is often complex and non-linear. For instance, one study found that the optimal experimental conditions for extracting phenolic compounds from roselle (a similar matrix) were achieved at 41.81 mg/mL solvent ratio, 52.35°C temperature, and 57.77 minutes extraction time [5]. The careful balancing of these parameters is essential to maximize extraction yield while preserving the structural integrity and bioactivity of this compound molecules.

Fundamentals of Ultrasound-Assisted Extraction

Principles and Mechanisms

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically above 20 kHz) to enhance the release of bioactive compounds from plant and fungal matrices. The fundamental principle behind UAE is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium when subjected to ultrasonic waves [9] [8]. This implosion generates localized extreme conditions of very high temperatures (up to 5000 K) and pressures (up to 1000 atm), along with intense shear forces and microjets that disrupt cell walls and enhance mass transfer [8].

The mechanical effects of ultrasound are primarily responsible for the disruption of the fungal cell matrix, leading to particle size reduction and improved solvent penetration into the cellular structure. Meanwhile, the chemical effects resulting from free radical formation during cavitation may also contribute to breaking down cellular components, though this must be controlled to prevent degradation of target compounds [8]. The combination of these effects significantly improves the kinetics of extraction, reducing processing time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction [3] [6].

Equipment Considerations

Two main types of ultrasonic systems are used in laboratory-scale extraction:

- Ultrasonic bath systems: Provide indirect sonication through the walls of the extraction vessel, offering more uniform distribution of ultrasound intensity but lower power delivery [8].

- Ultrasonic probe systems: Deliver ultrasound directly into the solution via an immersed probe, resulting in more intense cavitation near the tip but less uniform energy distribution throughout the solution [3] [8].

For this compound extraction from fungal materials, probe systems are generally preferred due to their higher extraction efficiency and ability to process more concentrated suspensions. The probe system used in the optimization study on Inonotus hispidus employed a Hielscher UP400St ultrasonic processor with a 14 mm diameter sonotrode, operating at 400 Watts and 24 kHz with adjustable amplitude [3].

Detailed Experimental Protocols

Sample Preparation and Extraction Procedure

Materials and Equipment:

- Dried and powdered Inonotus hispidus sporocarps (1 g)

- Ethanol (40% v/v) or alternative solvents

- Ultrasonic processor with probe (e.g., Hielscher UP400St)

- Centrifuge with temperature control

- Analytical balance

- HPLC system with UV detection

- Vacuum filtration setup

Sample Preparation Protocol:

- Collection and Authentication: Collect mature Inonotus hispidus sporocarps from host trees (typically Fraxinus, Quercus, Sorbus, or Malus species). Perform taxonomic authentication by a qualified mycologist [3].

- Processing: Cut sporocarps into small pieces and dry in an oven at 40°C until constant weight. Grind the dried material to a fine powder using a laboratory mill and pass through a standard sieve (50-mesh) to ensure particle size uniformity [3].

- Storage: Store the powdered material in hermetically sealed containers protected from light at room temperature until extraction [3].

Extraction Procedure:

- Precisely weigh 1.0 g of powdered fungal material and transfer to an appropriate extraction vessel.

- Add the extraction solvent (40% ethanol recommended) at the optimized liquid-to-solid ratio of 75:1 (mL/g) [3].

- Immerse the ultrasonic probe approximately 1-2 cm below the solvent surface, ensuring it doesn't touch the vessel walls.

- Conduct extraction using the following parameters:

- Ultrasonic frequency: 24 kHz

- Power: 400 W (adjust amplitude to 1:2.55)

- Time: 20 minutes in pulsed mode (5 seconds on/5 seconds off)

- Temperature: Maintain at 40-50°C using an ice bath or circulating water bath [3]

- After sonication, centrifuge the extract at 4500 × g for 20 minutes at 4°C.

- Filter the supernatant through Whatman No. 4 filter paper or equivalent.

- Store the filtered extract at -20°C until analysis, preferably in amber vials to protect from light.

Analytical Methods for Quantification

Total Phenolic Content (TPC) by Folin-Ciocalteu Method:

- Prepare a gallic acid standard curve (0-500 mg/L) in the same solvent as samples.

- Mix 200 μL of appropriately diluted extract with 400 μL of diluted Folin-Ciocalteu reagent (0.2 N).

- Vortex the mixture for 1 minute, then add 1 mL of sodium carbonate solution (75 g/L).

- Incubate for 2 hours at room temperature in the dark.

- Measure absorbance at 765 nm against a reagent blank.

- Express results as mg gallic acid equivalents (GAE) per 100 g dry weight [5] [3].

Total Flavonoid Content (TFC) by Aluminum Chloride Method:

- Prepare a quercetin standard curve (0-500 mg/L) in the same solvent as samples.

- Mix 500 μL of extract with 500 μL of aluminum chloride solution (2% in methanol).

- Incubate for 15 minutes at room temperature.

- Measure absorbance at 415 nm against a reagent blank.

- Express results as mg quercetin equivalents (QE) per 100 g dry weight [5].

Antioxidant Activity Assays: